2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound is a polycyclic heteroaromatic system featuring a pyrido[4,3-b][1,6]naphthyridine core substituted with a 3-methyl-1H-1,2,4-triazol-5-yl group at position 2 and a 2-morpholinoethyl moiety at position 6. Such structural attributes are common in antitumor agents targeting kinase inhibition or DNA intercalation .
Properties
Molecular Formula |
C20H21N7O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H21N7O3/c1-13-21-20(24-23-13)27-5-3-17-15(19(27)29)12-14-16(22-17)2-4-26(18(14)28)7-6-25-8-10-30-11-9-25/h2-5,12H,6-11H2,1H3,(H,21,23,24) |
InChI Key |
TUTBHAMAOWUPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting with the construction of the triazole ring. One efficient method involves the use of continuous-flow conditions to achieve the formation of the triazole ring in a metal-free process . This method is atom economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps.
Industrial Production Methods
For industrial-scale production, the synthesis route must be scalable and cost-effective. The continuous-flow method mentioned above is particularly suitable for industrial applications due to its high yield and safety in handling highly energetic intermediates . Additionally, alternative synthetic routes have been developed to address issues such as regioselectivity and yield, ensuring the process is robust and efficient .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridonaphthyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a promising candidate in the field of medicinal chemistry. Its naphthyridine core has been associated with various biological activities including:
- Antimicrobial Properties : Compounds containing naphthyridine moieties have shown efficacy against a range of bacterial and fungal pathogens. The incorporation of triazole groups enhances their antimicrobial activity by potentially interfering with the synthesis of nucleic acids or proteins in microorganisms .
- Anticancer Activity : Naphthyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death .
The biological activities of this compound can be categorized into several key areas:
Antifungal Activity
Research indicates that derivatives of triazoles exhibit significant antifungal properties. The specific structural features of the compound may enhance its interaction with fungal enzymes or receptors, leading to effective inhibition of fungal growth .
Anti-inflammatory Effects
Naphthyridine derivatives have been reported to possess anti-inflammatory properties. This effect is crucial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Potential
The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective agents. It may offer therapeutic benefits in neurodegenerative conditions like Alzheimer's disease by inhibiting monoamine oxidase (MAO) enzymes and enhancing neurotransmitter levels .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of specific functional groups such as triazoles and morpholinoethyl chains appears to enhance its biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Triazole | Increases antimicrobial efficacy |
| Morpholinoethyl | Enhances bioavailability |
| Naphthyridine core | Broadens spectrum of biological activity |
Case Studies
Several studies have explored the applications of similar compounds:
Case Study 1: Anticancer Activity
A study demonstrated that naphthyridine derivatives exhibited potent cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant inhibition of cell growth . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of triazole-containing compounds against Candida species. Results showed that these compounds effectively inhibited fungal growth at low concentrations, supporting their potential use in antifungal therapies .
Mechanism of Action
The mechanism by which 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects involves interactions with specific molecular targets. The triazole ring and morpholinoethyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog 1: 8-Phenethyl-substituted Pyridonaphthyridine Derivative
A closely related compound replaces the 2-morpholinoethyl group with a phenethyl chain (2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione). This substitution may alter pharmacokinetic properties, such as bioavailability and metabolic stability .
Structural Analog 2: Thiadiazole and Thiazole Derivatives
Compounds with thiadiazole or thiazole substituents, such as those synthesized in Molecules (2015), demonstrate significant antitumor activity. For example:
- Compound 9b (1,3,4-thiadiazole derivative): IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma).
- Compound 12a (thiazole derivative): IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7, breast carcinoma) .
The target compound’s morpholinoethyl group may offer improved selectivity compared to these analogs due to its balanced hydrophilicity and steric bulk, though direct activity data is unavailable in the provided evidence.
Structural Analog 3: Polymorphic Naphthyridine Derivatives
A patented naphthyridine derivative (formula I) substitutes pyrazole rings at positions 4 and 8, emphasizing the role of heterocyclic diversity in modulating crystallinity and stability. Polymorphic form B of this compound highlights the impact of solid-state packing on drug formulation .
Key Comparative Data Table
Research Findings and Structure-Activity Relationships (SAR)
- Role of Substituents: The morpholinoethyl group in the target compound likely enhances solubility and target engagement compared to phenyl or alkyl chains, as seen in ’s thiadiazole/thiazole derivatives .
- Heterocyclic Diversity: Triazole and thiazole rings improve π-stacking and hydrogen bonding, critical for DNA intercalation or kinase binding. The target compound’s triazole may mimic adenosine in ATP-binding pockets .
- Dissimilarity Analysis: Computational methods (e.g., Tanimoto coefficients) highlight that even minor substituent changes (e.g., morpholinoethyl vs. phenethyl) significantly alter bioactivity profiles, aligning with ’s principles .
Biological Activity
The compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic derivative that has garnered attention for its potential biological activities. The presence of the triazole moiety suggests a range of pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a pyrido-naphthyridine core with substituents that include a triazole and morpholine group. The unique arrangement of these functional groups is believed to contribute to its diverse biological activities.
Target Interactions
Compounds similar to this one have been reported to interact with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins involved in disease pathways.
Biochemical Pathways
Research indicates that triazole derivatives can modulate several biochemical pathways. For instance, they have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation. The specific pathways affected by this compound are still under investigation but may include:
- Cell cycle regulation
- Apoptosis induction
- Anti-inflammatory responses
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. A study highlighted that compounds containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| HeLa (cervical cancer) | 3.5 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 4.8 | Inhibition of angiogenesis |
Antifungal and Antibacterial Properties
The compound has also demonstrated antifungal and antibacterial activities. Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Candida albicans | 12.5 | Antifungal |
| Staphylococcus aureus | 6.25 | Antibacterial |
| Escherichia coli | 25 | Antibacterial |
Study on Anticancer Activity
A recent study investigated the anticancer properties of various triazole derivatives, including our compound of interest. The results indicated that these compounds could effectively inhibit tumor growth in vivo models, with significant reductions in tumor size observed after treatment .
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of similar triazole compounds against clinical isolates of bacteria and fungi. The findings suggested that these compounds could serve as potential candidates for developing novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
